4-chloro-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide-thiazole hybrid with a 4-chlorophenyl group attached to the benzamide moiety and a functionalized 1,3-thiazole ring. The thiazole ring is substituted at position 4 with a carbamoylmethyl group linked to a 4-methoxyphenylmethyl moiety. While direct data on its synthesis or activity are absent in the provided evidence, comparisons with structurally related compounds can provide insights into its properties.
Properties
IUPAC Name |
4-chloro-N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-17-8-2-13(3-9-17)11-22-18(25)10-16-12-28-20(23-16)24-19(26)14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXDSPZLNWEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure comprising a thiazole moiety linked to a benzamide. The presence of the 4-chloro and 4-methoxyphenyl substituents is significant in influencing its biological properties.
Antitumor Activity
Recent studies have shown that compounds containing thiazole rings exhibit notable antitumor activity. For instance, thiazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |
| HT29 (colon carcinoma) | 1.61 ± 1.92 | Cell cycle arrest |
| Jurkat (T-cell leukemia) | < 0.5 | Inhibition of Bcl-2 protein activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is potent against these cell lines.
The proposed mechanisms include:
- Inhibition of RET Kinase : The compound has shown moderate to high potency in inhibiting RET kinase activity, which is crucial for various tumorigenic processes .
- Apoptotic Pathways : It appears to activate apoptotic pathways by modulating Bcl-2 family proteins, leading to increased cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The presence of the thiazole ring is essential for cytotoxic activity.
- Substituents such as chloro and methoxy groups enhance the compound's potency.
- Variations in the phenyl ring can significantly influence the biological activity, with electron-donating groups improving efficacy against certain cancer types .
Study 1: RET Kinase Inhibition
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited strong inhibition against RET kinase. The results indicated that modifications on the benzamide scaffold could lead to enhanced inhibitory effects on RET-driven tumors .
Study 2: Cytotoxicity Profiling
In another investigation, the cytotoxic effects of this compound were tested on multiple cancer cell lines using MTT assays. The findings highlighted its potential as a lead compound for further development in cancer therapeutics due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The thiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that thiazole derivatives can inhibit the growth of human cancer cell lines such as breast and colon cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The presence of the thiazole ring enhances the compound's antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Enzyme Inhibition
4-Chloro-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide may act as an inhibitor for various enzymes involved in disease processes. For example, it could potentially inhibit proteases or kinases that are overactive in certain cancers or inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anticancer effects | The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Study 2 | Assessment of antimicrobial activity | Demonstrated potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Study 3 | Investigation of enzyme inhibition | Showed inhibition of cyclooxygenase (COX) enzymes involved in inflammation, indicating potential anti-inflammatory properties. |
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(a) EMAC2062
- Structure : 2-{3-[{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide.
- Key Differences : Replaces the carbamoylmethyl group with a hydrazin-ylidene linker and introduces a bromine atom.
- Data :
- Significance : The hydrazin-ylidene moiety may enhance π-π stacking interactions, while the bromine could increase molecular weight and polarizability compared to the target compound.
(b) 4-Fluoro-N-[4-(2-{[(4-Methoxyphenyl)Methyl]Carbamoyl}Ethyl)-1,3-Thiazol-2-yl]Benzamide
- Structure : Fluorine replaces chlorine on the benzamide, and a carbamoylethyl linker is present.
- Data :
- Significance : The longer ethyl linker may improve solubility, while fluorine’s electronegativity could alter binding affinity compared to chlorine.
Analogues with Heterocyclic Modifications
(a) 4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-yl)-1,3-Thiazol-2-yl]Benzamide
- Structure : Replaces the carbamoylmethyl-methoxyphenyl group with a coumarin (2-oxochromene) system.
- Data :
(b) N-(4-Methyl-1,3-Thiazol-2-yl)-4-(2-Oxopyrrolidin-1-yl)Benzamide
- Structure : Features a 2-oxopyrrolidine group instead of the methoxyphenyl-carbamoylmethyl chain.
- Data :
Analogues with Halogen and Functional Group Variations
(a) 4-Chloro-N-(4-Methyl-1,3-Thiazol-2-yl)-3-Nitrobenzamide
- Structure : Adds a nitro group at position 3 of the benzamide.
- Data :
(b) 2-[(4-Chlorophenyl)Methyl]-N-[(4-Methoxyphenyl)Methyl]-1,3-Thiazole-4-Carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
